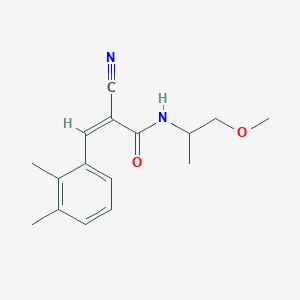

(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide

描述

(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide is an organic compound characterized by its unique structural features, including a cyano group, a dimethylphenyl group, and a methoxypropan-2-yl group

属性

IUPAC Name |

(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-11-6-5-7-14(13(11)3)8-15(9-17)16(19)18-12(2)10-20-4/h5-8,12H,10H2,1-4H3,(H,18,19)/b15-8- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMFXOGNPKARRH-NVNXTCNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=C(C#N)C(=O)NC(C)COC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)/C=C(/C#N)\C(=O)NC(C)COC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-(2,3-dimethylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide typically involves a multi-step process:

Formation of the Enamide Backbone: The initial step often involves the reaction of 2,3-dimethylbenzaldehyde with malononitrile in the presence of a base to form the intermediate 2-cyano-3-(2,3-dimethylphenyl)acrylonitrile.

Amidation Reaction: The intermediate is then subjected to an amidation reaction with 1-methoxypropan-2-amine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with the cyano group converted to an amine.

Substitution: Substituted derivatives with new functional groups replacing the cyano group.

科学研究应用

Chemistry

In chemistry, (Z)-2-cyano-3-(2,3-dimethylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for probing the activity of specific enzymes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

作用机制

The mechanism of action of (Z)-2-cyano-3-(2,3-dimethylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the dimethylphenyl and methoxypropan-2-yl groups provide steric and electronic effects that influence the compound’s binding affinity and specificity.

相似化合物的比较

Similar Compounds

(Z)-2-cyano-3-phenyl-N-(1-methoxypropan-2-yl)prop-2-enamide: Lacks the dimethyl substitution on the phenyl ring.

(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-(1-ethoxypropan-2-yl)prop-2-enamide: Has an ethoxy group instead of a methoxy group.

Uniqueness

(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide is unique due to the specific combination of its functional groups, which confer distinct reactivity and biological activity. The presence of the dimethylphenyl group enhances its hydrophobic interactions, while the methoxypropan-2-yl group influences its solubility and metabolic stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide, identified by its CAS number 1356809-87-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₂O₂ |

| Molecular Weight | 272.34 g/mol |

| CAS Number | 1356809-87-4 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that the compound may exert its effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other compounds in its class.

- Receptor Modulation : It may interact with cell surface receptors that trigger intracellular signaling cascades, affecting cellular responses.

- Gene Expression Regulation : The compound could influence the transcription of genes associated with inflammation and cell survival.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that the compound can reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures.

For instance, a study involving macrophage cell lines showed that treatment with this compound led to a dose-dependent decrease in nitrite production, a marker of inflammation. At concentrations of 25 μM and 50 μM, significant reductions were observed compared to control groups .

Case Studies

-

In Vivo Models : In animal models of inflammation (e.g., CFA-induced paw edema), administration of this compound resulted in a marked reduction in edema formation over time, indicating its potential as an anti-inflammatory agent.

- CFA-Induced Edema Results :

- Control Group: Significant swelling observed.

- Treated Group: Swelling reduced by approximately 50% within 6 hours post-treatment.

- CFA-Induced Edema Results :

- Cytotoxicity Studies : Further investigations into cytotoxic effects revealed that the compound did not exhibit significant toxicity at therapeutic concentrations, making it a promising candidate for further development .

Pharmacological Applications

Given its biological activity, this compound has potential applications in treating inflammatory diseases such as arthritis and other conditions characterized by excessive inflammation.

常见问题

Q. What are the recommended synthetic routes for (Z)-2-cyano-3-(2,3-dimethylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide, and how can reaction conditions be optimized?

Answer: The compound’s α,β-unsaturated enamide core suggests a Knoevenagel condensation between a 2,3-dimethylbenzaldehyde derivative and a cyanoacetamide precursor. For the N-(1-methoxypropan-2-yl) substituent, introduce the methoxy-isopropylamine moiety via nucleophilic substitution or amide coupling. Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) using Design of Experiments (DoE) to maximize yield and stereoselectivity. Monitor reaction progress via LC-MS and confirm Z-isomer purity using chiral HPLC .

Q. How can the compound’s structural configuration and electronic properties be validated experimentally and computationally?

Answer:

- X-ray crystallography : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement to resolve the Z-configuration and intramolecular interactions (e.g., hydrogen bonding between the cyano group and methoxy oxygen) .

- DFT calculations : Perform geometry optimization and electronic structure analysis (e.g., HOMO-LUMO gaps, electrostatic potential maps) using hybrid functionals like B3LYP with exact exchange corrections to align computational models with experimental data .

Q. What analytical techniques are critical for characterizing purity and stability under varying conditions?

Answer:

- Purity : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR (1H/13C, DEPT-135) to verify substituent integration and absence of byproducts .

- Stability : Conduct accelerated stability studies (40°C/75% RH) with UPLC tracking degradation products. Identify hydrolytic susceptibility of the enamide bond via pH-dependent kinetic assays .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and observed reactivity in electrophilic substitution reactions?

Answer:

- Reactivity analysis : Compare Fukui indices (computed via DFT) with experimental electrophilic substitution outcomes (e.g., nitration or halogenation at the 2,3-dimethylphenyl ring). Discrepancies may arise from solvent effects or steric hindrance not captured in gas-phase models .

- Solvent modeling : Use polarizable continuum models (PCM) in DFT to simulate solvent interactions and refine transition-state barriers .

Q. What strategies are effective for identifying and quantifying metabolites in biological systems?

Answer:

- Metabolite screening : Use LC-HRMS with data-dependent acquisition (DDA) to detect phase I/II metabolites. Prioritize cyano group hydrolysis products and O-demethylated derivatives based on exact mass (e.g., m/z shifts of +16 or -30) .

- Isotopic labeling : Synthesize a deuterated analog (e.g., deuterium at the methoxy group) to track metabolic pathways via mass spectrometry .

Q. How can crystallographic disorder in the methoxy-isopropyl chain be addressed during refinement?

Answer:

- Disorder modeling : In SHELXL, split the disordered moiety into two conformers with occupancy parameters refined against diffraction data. Apply geometric restraints to maintain bond lengths/angles within chemically reasonable limits .

- Validation : Cross-check residual density maps (e.g., 2Fo-Fc) to ensure no omitted electron density exceeds 3σ .

Q. What experimental and computational approaches are suitable for investigating structure-activity relationships (SAR) in related enamide derivatives?

Answer:

- Analog synthesis : Systematically vary substituents (e.g., halogenation at the phenyl ring or substitution of the methoxy group) and assay biological activity (e.g., enzyme inhibition).

- QSAR modeling : Use 3D-QSAR (CoMFA/CoMSIA) with descriptors derived from DFT-optimized geometries to predict activity trends .

Q. How can contradictory spectroscopic data (e.g., NMR vs. IR) for the enamide conformation be resolved?

Answer:

- Dynamic NMR : Perform variable-temperature 1H NMR to detect rotational barriers in the enamide bond. Compare with IR carbonyl stretching frequencies (1650–1700 cm⁻¹) to assess conjugation effects .

- Molecular dynamics (MD) : Simulate temperature-dependent conformational changes and overlay with experimental spectra .

Q. What methodologies are recommended for studying polymorphic forms or solvate formation?

Answer:

- Polymorph screening : Use solvent-mediated crystallization in 96-well plates with automated XRD screening. Analyze thermal behavior via DSC to identify enantiotropic or monotropic transitions .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O/N) in different polymorphs using CrystalExplorer .

Q. How can thermodynamic properties (e.g., solubility, logP) be accurately measured and predicted for formulation studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。